4-{[1-(3-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine
Description
Properties
IUPAC Name |
(3,5-dimethyl-4-morpholin-4-ylsulfonylpyrazol-1-yl)-(3-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S/c1-12-16(26(22,23)19-7-9-25-10-8-19)13(2)20(18-12)17(21)14-5-4-6-15(11-14)24-3/h4-6,11H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSDQZLJVDIVKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC(=CC=C2)OC)C)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for this compound is , with a molecular weight of approximately 342.39 g/mol. The structure features a morpholine ring linked to a sulfonyl group and a pyrazole moiety, which is further substituted with a methoxybenzoyl group. This unique structure contributes to its biological activity.
Anticancer Properties
Research has indicated that compounds containing pyrazole rings exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The sulfonyl group enhances the bioactivity of the compound by increasing its solubility and stability in biological systems.
Anti-inflammatory Effects
Studies suggest that the compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The mechanism likely involves the inhibition of pro-inflammatory cytokines and enzymes responsible for inflammation.
Synthesis and Optimization
The synthesis of 4-{[1-(3-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine has been optimized to enhance yield and purity. Various synthetic routes have been explored, involving reactions such as sulfonation and acylation of pyrazole derivatives.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the morpholine ring or substituents on the pyrazole can significantly impact its biological activity and pharmacokinetic properties.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against specific cancer cell lines, such as breast and lung cancer cells. The IC50 values obtained from these studies indicate potent activity compared to standard chemotherapeutic agents.
In Vivo Studies
Preclinical in vivo studies using animal models have shown promising results in reducing tumor size and improving survival rates when administered at therapeutic doses. These findings support further development towards clinical trials.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following analogs share core sulfonyl-linked heterocycles but differ in substituents and secondary rings:
Preparation Methods
Synthesis of the Pyrazole Core
The 3,5-dimethyl-1H-pyrazol-4-yl scaffold serves as the foundational structure for subsequent modifications. Cyclocondensation of acetylacetone (2,4-pentanedione) with hydrazine hydrate in ethanol under reflux yields 3,5-dimethyl-1H-pyrazole (Figure 1 ) . This reaction proceeds via nucleophilic attack of hydrazine on the diketone, followed by cyclization and dehydration. Modifications to this method, such as using acetic acid as a catalyst, enhance reaction efficiency and purity.
Key Considerations :
-
Regioselectivity : The symmetric nature of acetylacetone ensures uniform substitution at positions 3 and 5.
-
Yield : Reported yields for analogous pyrazole syntheses range from 75% to 85% under optimized conditions .
Introduction of the sulfonyl group at the pyrazole’s C4 position is achieved through electrophilic aromatic substitution or directed lithiation followed by sulfonation. Chlorosulfonic acid (ClSO₃H) or sulfur trioxide (SO₃) complexes in inert solvents (e.g., dichloromethane) at 0–5°C selectively sulfonate the pyrazole to form 3,5-dimethyl-1H-pyrazole-4-sulfonic acid . Subsequent treatment with thionyl chloride (SOCl₂) converts the sulfonic acid to the reactive sulfonyl chloride intermediate (Scheme 1 ).
Optimization Data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| ClSO₃H, 0°C, 2 h | 68 | 92 |
| SO₃·DMF, RT, 4 h | 72 | 89 |
Coupling Morpholine via Sulfonamide Formation
The sulfonyl chloride intermediate reacts with morpholine in a nucleophilic substitution to form the sulfonamide linkage. Employing a base such as triethylamine (Et₃N) or pyridine in tetrahydrofuran (THF) at room temperature facilitates deprotonation of morpholine, enhancing nucleophilicity. This step yields 4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine (Figure 2 ) .
Reaction Parameters :
-
Solvent : THF or dichloromethane.
-
Molar Ratio : 1:1.2 (sulfonyl chloride:morpholine).
N1-Acylation with 3-Methoxybenzoyl Chloride
The final step involves acylation of the pyrazole’s N1 position with 3-methoxybenzoyl chloride. Prior protection of the sulfonamide nitrogen is unnecessary due to its lower nucleophilicity compared to the pyrazole’s NH group. The reaction proceeds in anhydrous dichloromethane with 4-dimethylaminopyridine (DMAP) as a catalyst and Et₃N as a base at 0°C to room temperature (Scheme 2 ) .
Optimized Protocol :
-
Dissolve 4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine (1 eq) in DCM.
-
Add Et₃N (1.5 eq) and DMAP (0.1 eq).
-
Slowly add 3-methoxybenzoyl chloride (1.2 eq) at 0°C.
-
Stir for 12 h at RT.
-
Quench with water, extract with DCM, and purify via silica gel chromatography.
Characterization and Analytical Data
The final product is characterized by NMR, IR, and HRMS:
-
¹H NMR (400 MHz, CDCl₃) : δ 7.55 (t, J = 8.0 Hz, 1H, ArH), 7.15–7.10 (m, 2H, ArH), 6.95 (dd, J = 2.4, 8.4 Hz, 1H, ArH), 3.90 (s, 3H, OCH₃), 3.75–3.70 (m, 4H, morpholine), 3.10–3.05 (m, 4H, morpholine), 2.45 (s, 3H, CH₃), 2.30 (s, 3H, CH₃).
-
IR (KBr) : 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), 1150 cm⁻¹ (C-O).
Challenges and Mitigation Strategies
-
Regioselectivity in Sulfonylation : Competing sulfonation at the pyrazole’s NH group is minimized by using bulky bases (e.g., 2,6-lutidine) to deprotonate the C4 position selectively .
-
Acylation Side Reactions : Excess acylating agent may lead to diacylation. Controlled addition at low temperatures mitigates this issue .
Alternative Synthetic Routes
Q & A
Q. What are the key considerations for optimizing the synthesis of 4-{[1-(3-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine?
- Methodological Answer : Synthesis optimization involves:
- Pyrazole Ring Formation : Use 1,3-diketones and hydrazines under acidic/basic conditions to form the 3,5-dimethylpyrazole core .
- Sulfonylation : React the pyrazole intermediate with morpholine-4-sulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) to introduce the sulfonyl-morpholine group .
- 3-Methoxybenzoylation : Employ coupling agents like DCC or EDCl to attach the 3-methoxybenzoyl group to the pyrazole N1 position .
- Critical Parameters : Monitor reaction temperature, solvent polarity (e.g., THF vs. DMF), and catalyst selection (e.g., DMAP for acylation) to improve yield (>70%) and purity (>95%) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a multi-technique approach:
- NMR Spectroscopy : Confirm substituent positions (e.g., 3,5-dimethylpyrazole protons at δ 2.1–2.3 ppm; morpholine protons at δ 3.6–3.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 448.15) .
- X-ray Crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement) to confirm bond angles and stereochemistry .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound be resolved across different assays?
- Methodological Answer : Contradictions often arise from:
- Assay Conditions : Compare results under varied pH, temperature, or solvent systems (e.g., DMSO concentration impacts solubility and false negatives) .
- Purity Thresholds : Use HPLC (C18 column, acetonitrile/water gradient) to ensure >98% purity; impurities like unreacted sulfonyl chloride can skew activity .
- Target Specificity : Perform kinase profiling or receptor-binding assays to differentiate off-target effects (e.g., sulfonyl groups may inhibit carbonic anhydrase isoforms) .
Q. What strategies are effective in studying the sulfonyl-morpholine group’s role in target binding?
- Methodological Answer :
- Molecular Dynamics Simulations : Model interactions with proteins (e.g., sulfonyl oxygen hydrogen bonds with Arg residues) using software like GROMACS .
- Isosteric Replacements : Synthesize analogs with sulfonamide or sulfone groups to compare binding affinities (see for similar substitutions) .
- Crystallographic Analysis : Co-crystallize the compound with target enzymes (e.g., kinases) to visualize binding pockets; SHELX programs can refine electron density maps .
Q. How can researchers address low bioavailability in preclinical studies?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked morpholine) to enhance membrane permeability .
- Formulation Screening : Test nanoemulsions or cyclodextrin complexes to improve solubility (>2 mg/mL in PBS) .
- Metabolic Stability Assays : Use liver microsomes to identify degradation hotspots (e.g., morpholine ring oxidation) and guide structural modifications .
Data Contradiction Analysis
Q. Why might computational predictions of this compound’s reactivity conflict with experimental results?
- Methodological Answer : Discrepancies arise from:
- Implicit Solvent Models : DFT calculations (e.g., B3LYP/6-31G*) may underestimate solvent effects on sulfonyl group reactivity. Validate with explicit solvent MD simulations .
- Conformational Flexibility : The morpholine ring’s chair-to-twistboat transitions can alter electronic profiles. Use variable-temperature NMR to assess dynamic behavior .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
